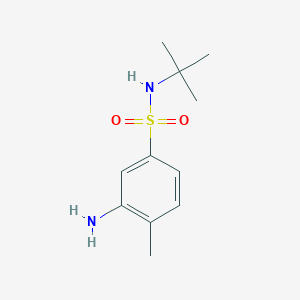

3-amino-N-tert-butyl-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N-tert-butyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol . This compound is characterized by the presence of an amino group, a tert-butyl group, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-N-tert-butyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.

Major Products

The major products formed from these reactions include nitrobenzenesulfonamides, amines, and halogenated benzenesulfonamides .

Applications De Recherche Scientifique

Biochemical Research Applications

Enzyme Inhibition Studies

- Dihydrofolate Reductase Inhibition : The compound has been identified as an inhibitor of dihydrofolate reductase, an enzyme critical for folate metabolism. This inhibition is significant in the context of cancer treatment, as it can affect the synthesis of nucleotides necessary for DNA replication .

- Protein Tyrosine Phosphatases : Research indicates that 3-amino-N-tert-butyl-4-methylbenzenesulfonamide also inhibits protein tyrosine phosphatases, which are essential regulators of cell signaling pathways. This activity suggests potential implications in cancer therapy and other diseases where cell signaling is disrupted .

- Xanthine Oxidase Inhibition : The compound has shown effectiveness in inhibiting xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can have therapeutic implications for conditions like gout and hyperuricemia .

Pharmaceutical Development

Drug Discovery

- The sulfonamide moiety of this compound is a structural feature found in many pharmaceuticals, including antibiotics and antidiabetic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug development .

- Ongoing research is exploring its potential as a pharmaceutical intermediate, particularly in the synthesis of novel therapeutic agents targeting specific diseases.

Synthetic Chemistry

Building Block for Organic Synthesis

- This compound serves as a versatile building block in organic synthesis. Its unique chemical properties allow chemists to develop more complex molecules by utilizing it as a precursor in various chemical reactions .

- The compound's sulfonamide group can participate in diverse reactions, making it useful for creating derivatives with tailored biological activities .

Case Study: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on dihydrofolate reductase demonstrated that the compound binds effectively to the enzyme's active site, leading to a significant reduction in enzymatic activity. This finding suggests its potential utility in developing antifolate drugs for cancer therapy.

Case Study: Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways involving protein tyrosine phosphatases .

Mécanisme D'action

The mechanism of action of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-amino-N-tert-butyl-4-methylbenzenesulfonamide: Characterized by the presence of an amino group, tert-butyl group, and methyl group.

N-(tert-butyl)-4-methoxyaniline: Contains a methoxy group instead of a sulfonamide group.

3-Methoxy-N-methylaniline: Features a methoxy group and a methyl group on the benzene ring.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its solubility and stability, making it a valuable compound for various applications .

Activité Biologique

3-Amino-N-tert-butyl-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound is characterized by the presence of an amino group, a tert-butyl group, and a sulfonamide moiety, which contribute to its unique biological activities.

The synthesis of this compound typically involves nucleophilic substitution reactions facilitated by bases such as sodium hydroxide or potassium carbonate. The compound can undergo various chemical transformations including oxidation, reduction, and electrophilic substitution, which are essential for its biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thus preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate cellular signaling pathways through receptor interactions .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them valuable in the development of new antibiotics. For instance, studies have demonstrated that certain sulfonamide derivatives can effectively combat resistant bacterial strains .

Anti-inflammatory Effects

There is evidence suggesting that this compound possesses anti-inflammatory properties. In experimental models, this compound has been shown to reduce inflammation markers and improve outcomes in conditions such as acute myocardial infarction (AMI) by modulating inflammatory responses .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways, thereby influencing biological processes such as cell proliferation and apoptosis. For example, docking studies have indicated that it may inhibit calcium channels, which are crucial in cardiac function regulation .

Case Studies

- Cardiac Function Protection : A study evaluated the effects of this compound in an AMI model induced by transient myocardial ischemia. The results indicated that treatment with the compound significantly limited infarct size compared to control groups, suggesting protective effects on cardiac function during ischemic events .

- Antibacterial Efficacy : In vitro studies have demonstrated that this compound exhibits antibacterial activity against common pathogens. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, showing promising results comparable to established antibiotics like ciprofloxacin .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies using computational models have predicted favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for this compound, indicating its potential for clinical use .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group, tert-butyl group, sulfonamide moiety | Antimicrobial, anti-inflammatory |

| N-(tert-butyl)-4-methoxyaniline | Methoxy group instead of sulfonamide | Limited antibacterial activity |

| 4-(2-amino-ethyl)-benzenesulfonamide | Aminoethyl substituent on the benzene ring | Effective in lowering coronary resistance |

Propriétés

IUPAC Name |

3-amino-N-tert-butyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMQUHOLQCXNEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.